molecular formula C7H3BrF4O3S B6158382 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride CAS No. 1373232-48-4

4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride

Cat. No.: B6158382
CAS No.: 1373232-48-4
M. Wt: 323.1
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Description

4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3BrF3O3S It is a derivative of benzene, featuring a bromine atom, a trifluoromethoxy group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group. Common reagents used in this synthesis include sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamide derivatives, while coupling reactions produce biaryl compounds .

Scientific Research Applications

4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is investigated for its potential use in the development of biologically active molecules, including pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which confer distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .

Properties

CAS No.

1373232-48-4

Molecular Formula

C7H3BrF4O3S

Molecular Weight

323.1

Purity

95

Origin of Product

United States

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